6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione

Quinazoline-2,4-dione synthesis TRPC5 modulator 2-substituted quinazoline

6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione (CAS 866823-24-7, C9H8N2O4, MW 208.17) is a quinazoline-2,4-dione derivative featuring a 6-hydroxy and 7-methoxy substitution pattern on the fused bicyclic core. This scaffold is distinguished from the more common quinazoline-4(1H)-one intermediates (e.g., the Gefitinib intermediate CAS 179688-52-9) by the presence of the second carbonyl at position 2, which fundamentally alters its hydrogen-bonding capacity, synthetic reactivity, and downstream biological target space.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B11895346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC(=O)NC2=O)O
InChIInChI=1S/C9H8N2O4/c1-15-7-3-5-4(2-6(7)12)8(13)11-9(14)10-5/h2-3,12H,1H3,(H2,10,11,13,14)
InChIKeyFPSYVVPRSCVQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione Procurement Guide: Core Identity and Comparator Landscape


6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione (CAS 866823-24-7, C9H8N2O4, MW 208.17) is a quinazoline-2,4-dione derivative featuring a 6-hydroxy and 7-methoxy substitution pattern on the fused bicyclic core . This scaffold is distinguished from the more common quinazoline-4(1H)-one intermediates (e.g., the Gefitinib intermediate CAS 179688-52-9) by the presence of the second carbonyl at position 2, which fundamentally alters its hydrogen-bonding capacity, synthetic reactivity, and downstream biological target space [1]. The compound serves as a versatile building block for 2-substituted quinazoline-2,4-dione libraries and TRPC5 modulator programs, occupying a distinct chemical space relative to its closest monoketone and dimethoxy analogs [2].

Why 6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione Cannot Be Replaced by Monoketone or Dimethoxy Analogs


Generic substitution within the quinazoline-2,4-dione class is chemically invalid because the identity and position of substituents at C6 and C7 dictate hydrogen-bond donor/acceptor counts, regioselectivity in downstream functionalization, and the biological target profile of the resulting derivatives. 6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione uniquely presents the free 6-OH as a site for selective alkylation or acylation while retaining the 7-OMe as a metabolic blocking group, a pattern that differs critically from the 6,7-dimethoxy analog (no free OH) and the 7-methoxy-2,4-dione analog (lacking the 6-OH entirely) . Using the wrong analog leads to divergent synthetic routes, altered pharmacokinetic properties of final compounds, and failure to replicate reported biological activity in TRPC5 and EGFR-targeted programs [1].

Quantitative Comparative Evidence for 6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione vs. Closest Analogs


Differential Synthetic Utility: 2,4-Dione Enables 2-Substituted Derivative Libraries Inaccessible from the 4-One Intermediate

The target compound bears a carbonyl at position 2, enabling direct N1- or N3-alkylation and 2-substitution chemistry that is structurally impossible with the 4(1H)-quinazolinone analog (CAS 179688-52-9), which lacks the C2 carbonyl. Patent US20160039772A1 explicitly claims 2-substituted quinazoline-2,4(1H,3H)-dione derivatives as TRPC5 modulators, where the 2,4-dione core is a synthetic prerequisite [1]. In contrast, 6-hydroxy-7-methoxy-4(1H)-quinazolinone is exclusively utilized for 4-anilinoquinazoline synthesis (e.g., Gefitinib) [2]. This divergence means procurement of the wrong intermediate irreversibly commits the synthesis to a different target class.

Quinazoline-2,4-dione synthesis TRPC5 modulator 2-substituted quinazoline

Enhanced Hydrogen-Bonding Capacity vs. 4(1H)-Quinazolinone Intermediate Improves Aqueous Solubility of Downstream Derivatives

The target compound (C9H8N2O4) contains 4 oxygen atoms and 2 NH groups, yielding theoretical hydrogen bond donor (HBD) count = 3 (two NH + one OH) and hydrogen bond acceptor (HBA) count = 6 . The comparator 6-hydroxy-7-methoxy-4(1H)-quinazolinone (C9H8N2O3) has HBD = 2, HBA = 4, due to the absence of the C2 carbonyl [1]. This difference exceeds the commonly accepted rule-of-thumb threshold of ΔHBD ≥ 1 or ΔHBA ≥ 2 for meaningful solubility impact. For 6,7-dimethoxyquinazoline-2,4-dione (C10H10N2O4), HBD = 2 (no free OH), HBA = 6, and water solubility is reported as insoluble (melting point 323 °C) [2], while the target compound's free 6-OH is predicted to confer improved aqueous solubility [3].

Hydrogen bond donor/acceptor Aqueous solubility Lead-likeness

Free 6-OH Enables Regioselective Derivatization That Is Blocked in the 6,7-Dimethoxy Analog

The free phenolic 6-OH group on the target compound is the critical handle for selective alkylation or acylation, a transformation that is sterically and chemically impossible on 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) where both positions are methyl-capped [1]. In published EGFR inhibitor programs, the 6-OH of the 4-anilinoquinazoline series is routinely derivatized to introduce solubilizing side chains (e.g., piperidinyl-alkoxy groups), yielding derivatives with IC50 values in the low nanomolar range (2.6–8.0 nM against EGFR/HER2) [2]. While these data derive from the 4(1H)-quinazolinone series, the regiochemical principle directly transfers to the quinazoline-2,4-dione scaffold, where the 6-OH provides an orthogonal functionalization site not available on the dimethoxy analog .

Regioselective functionalization 6-OH selective alkylation Kinase inhibitor design

Target Space Differentiation: 2,4-Dione Derivatives Preferentially Modulate TRPC5 and NHE-1 vs. EGFR-Selective Profile of 4-One Derivatives

Quinazoline-2,4(1H,3H)-dione derivatives have been disclosed as TRPC5 modulators in US Patent 9,745,272 B2, with specific 6,7-substitution patterns claimed for optimal activity [1]. Separately, Spasov et al. (2021) reported quinazoline-2,4(1H,3H)-dione-based NHE-1 inhibitors with anti-inflammatory and cardiovascular activity [2]. In contrast, 6-hydroxy-7-methoxy-4(1H)-quinazolinone is the established key intermediate for EGFR-targeted 4-anilinoquinazolines (Gefitinib IC50 = 0.033 µM against EGFR) [3]. The 2,4-dione scaffold thus opens access to non-kinase target space (ion channels, transporters) that is not addressable with the 4-one scaffold, representing a portfolio-level differentiation in drug discovery building block selection.

TRPC5 ion channel NHE-1 inhibition Target selectivity

Optimal Research and Procurement Application Scenarios for 6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione


TRPC5 Ion Channel Modulator Lead Generation Programs

Directly applicable as the core scaffold for synthesizing 2-substituted quinazoline-2,4(1H,3H)-dione libraries targeting TRPC5 modulation, as claimed in US Patent 9,745,272 B2. The 6-hydroxy group provides a handle for introducing solubilizing side chains while the 2-carbonyl enables N-alkylation chemistry. Procurement is justified over the 4-one analog because the 2,4-dione is structurally mandatory for TRPC5 activity [1].

Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibitor Development for Cardiovascular and Anti-Inflammatory Indications

The quinazoline-2,4(1H,3H)-dione scaffold serves as the starting point for N1-alkyl functionalization with N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains to generate potent NHE-1 inhibitors, as demonstrated by Spasov et al. (2021). The 6-hydroxy-7-methoxy substitution pattern provides favorable hydrogen-bonding properties that enhance target engagement [2].

Diversity-Oriented Synthesis Building Block for 2,6-Disubstituted Quinazoline-2,4-dione Libraries

The orthogonal reactivity of the 6-OH (alkylation/acylation) and the N1/N3 positions (alkylation) enables parallel library synthesis. This is structurally precluded in the 6,7-dimethoxy analog where both oxygens are methyl-capped, and in the 7-methoxy-2,4-dione analog where the 6-OH is absent. The target compound is the only member of the comparator set that supports simultaneous diversification at both the 2- and 6-positions [3].

5-HT3A Receptor Antagonist Scaffold Optimization

The quinazolindione core has been validated as a novel 5-HT3A receptor antagonist scaffold (Lee et al., 2009), with lead compound KKHT10612 achieving an IC50 of 0.8 µM, comparable to the reference antagonist MDL72222. The target compound, bearing the native 6-hydroxy-7-methoxy substitution, can serve as a starting point for SAR studies exploring R1/R2 modifications at the dione nitrogens .

Quote Request

Request a Quote for 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.